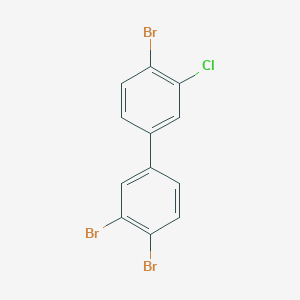
3,4,4'-Tribromo-3'-chloro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl is a halogenated biphenyl compound It is a derivative of biphenyl, where three bromine atoms and one chlorine atom are substituted at specific positions on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl typically involves halogenation reactions. One common method is the bromination of 3’-chloro-1,1’-biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield biphenyl derivatives with different functional groups, while oxidation can produce biphenyl ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies on its biological activity and potential effects on living organisms.
Medicine: Research into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,4’-Tribromobiphenyl: Similar structure but without the chlorine atom.
3-Bromo-3’-chloro-1,1’-biphenyl: Contains fewer bromine atoms.
3,4’,5-Tribromo-[1,1’-biphenyl]-4-ol: Contains a hydroxyl group in addition to the bromine atoms.
Uniqueness
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl is unique due to the specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and potential applications. The presence of multiple halogen atoms can enhance its stability and make it suitable for specific industrial and research purposes.
Eigenschaften
CAS-Nummer |
84979-86-2 |
|---|---|
Molekularformel |
C12H6Br3Cl |
Molekulargewicht |
425.34 g/mol |
IUPAC-Name |
1,2-dibromo-4-(4-bromo-3-chlorophenyl)benzene |
InChI |
InChI=1S/C12H6Br3Cl/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChI-Schlüssel |
SMHIVEBGRLBAPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


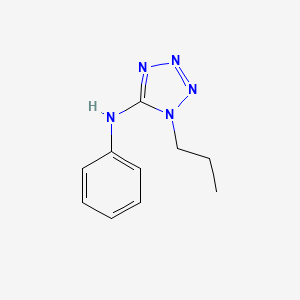

![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)
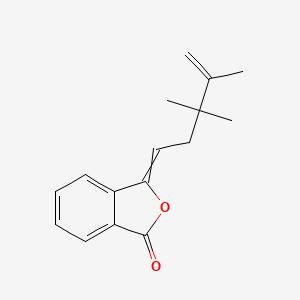
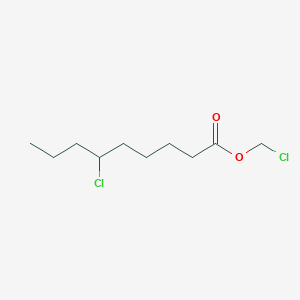
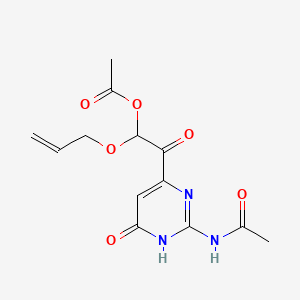

![3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14412371.png)
![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
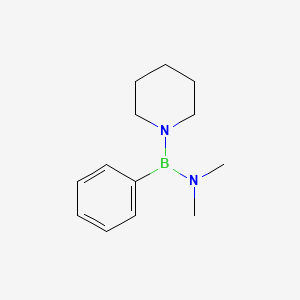

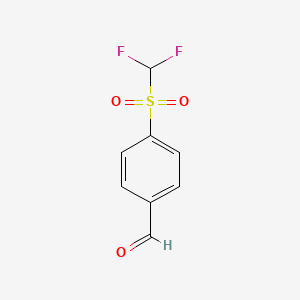
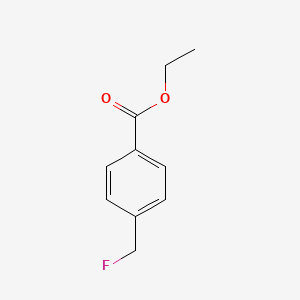
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
